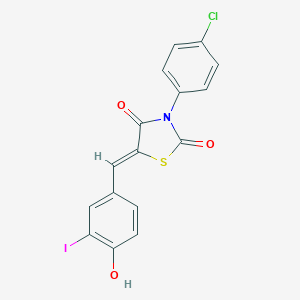
3-(4-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as BHPI, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications in various diseases. BHPI has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic benefits.
作用機序
BHPI exerts its therapeutic effects through multiple mechanisms of action. BHPI has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and proliferation. BHPI also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose and lipid metabolism. BHPI has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
BHPI has been shown to have various biochemical and physiological effects on cells and tissues. BHPI has been shown to induce apoptosis, or programmed cell death, in cancer cells. BHPI has also been shown to improve insulin sensitivity and glucose uptake in cells. BHPI has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its therapeutic effects in various diseases.
実験室実験の利点と制限
BHPI has several advantages for lab experiments, including its stability and solubility in various solvents. BHPI is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, BHPI has some limitations for lab experiments, including its potential toxicity and limited availability.
将来の方向性
There are several future directions for BHPI research, including further studies on its potential therapeutic applications in cancer, diabetes, and inflammation. Future research may also focus on developing more potent and selective BHPI derivatives with improved pharmacokinetic properties. Additionally, further studies on the mechanism of action of BHPI may provide insights into its therapeutic potential and identify new targets for drug development.
In conclusion, BHPI is a thiazolidinedione derivative with potential therapeutic applications in various diseases. BHPI has been extensively studied for its unique chemical structure and potential therapeutic benefits. Further research on BHPI may provide insights into its therapeutic potential and identify new targets for drug development.
合成法
BHPI can be synthesized through the reaction of 4-chlorobenzaldehyde, 4-hydroxy-3-iodobenzaldehyde, and thiazolidine-2,4-dione in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a cyclization reaction to form BHPI.
科学的研究の応用
BHPI has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, BHPI has shown promising results in inhibiting the growth and proliferation of cancer cells. In diabetes research, BHPI has been shown to improve insulin sensitivity and glucose uptake in cells. In inflammation research, BHPI has been shown to reduce inflammation and oxidative stress in cells.
特性
製品名 |
3-(4-Chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C16H9ClINO3S |
分子量 |
457.7 g/mol |
IUPAC名 |
(5Z)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H9ClINO3S/c17-10-2-4-11(5-3-10)19-15(21)14(23-16(19)22)8-9-1-6-13(20)12(18)7-9/h1-8,20H/b14-8- |
InChIキー |
WEFXOFKUNAYFHI-ZSOIEALJSA-N |
異性体SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/SC2=O)Cl |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O)Cl |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)SC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301073.png)
![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301074.png)
![5-(2,4-Diethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301075.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B301076.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B301077.png)
![[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B301078.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B301079.png)
![(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301081.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301083.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301084.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301086.png)
![Methyl 4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B301088.png)
![2-[(4-ethoxyphenyl)imino]-3-ethyl-5-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301093.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301094.png)